iRucaparib-AP6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

iRucaparib-AP6 is a highly efficient and specific proteolysis-targeting chimera (PROTAC) designed to degrade poly (ADP-ribose) polymerase 1 (PARP1). This compound is notable for its ability to block both the catalytic activity and scaffolding effects of PARP1, making it a valuable tool in scientific research and potential therapeutic applications .

Mechanism of Action

Target of Action

iRucaparib-AP6 is a highly efficient and specific PROTAC PARP1 degrader . The primary target of this compound is PARP1 , an enzyme that plays an essential role in DNA repair .

Mode of Action

This compound, a non-trapping PARP1 degrader, blocks both the catalytic activity and scaffolding effects of PARP1 . By targeting the genetically-mutated cancer cells that lack a DNA repair mechanism, this compound causes cancer cell death and reduces tumor growth .

Biochemical Pathways

The action of this compound affects the poly-ADP-ribosylation signaling in cells . This signaling pathway is crucial for the repair of DNA strand breaks. The disruption of this pathway compromises genetic stability and is a known mechanism of cancer initiation, development, and progression .

Pharmacokinetics

It’s known that this compound induces robust parp1 degradation at concentrations as low as 50 nm .

Result of Action

The result of this compound action is the degradation of PARP1 , which leads to the blocking of both the catalytic activity and scaffolding effects of PARP1 . This leads to the death of cancer cells and reduction in tumor growth .

Action Environment

It’s known that the presence of the parp1 protein with uncompromised dna-binding activities is required for this compound-induced innate immune response .

Biochemical Analysis

Biochemical Properties

iRucaparib-AP6 interacts with PARP1, an enzyme that plays a crucial role in DNA repair . It blocks both the catalytic activity and scaffolding effects of PARP1 . This interaction results in the degradation of PARP1, disrupting its role in DNA repair .

Cellular Effects

This compound has significant effects on various types of cells. For instance, it protects muscle cells and primary cardiomyocytes from DNA-damage-induced energy crisis and cell death . It also induces robust PARP1 degradation in HeLa cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the enzymatic activity of PARP1 . It also disrupts the scaffolding effects of PARP1, which are crucial for DNA repair .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it induces robust PARP1 degradation in primary rat neonatal cardiomyocytes within 24 hours .

Metabolic Pathways

This compound is involved in the DNA damage response pathway by interacting with PARP1

Preparation Methods

Synthetic Routes and Reaction Conditions

iRucaparib-AP6 is synthesized using PROTAC technology, which involves linking a ligand that binds to PARP1 with a ligand that recruits an E3 ubiquitin ligase. The synthesis typically involves multiple steps, including the preparation of the individual ligands and their subsequent conjugation .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis of the individual components followed by their conjugation under controlled conditions. This process would require stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

iRucaparib-AP6 primarily undergoes degradation reactions facilitated by the ubiquitin-proteasome system. It does not typically participate in oxidation, reduction, or substitution reactions as its primary function is to degrade PARP1 .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as rucaparib, pomalidomide, and various coupling agents. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields .

Major Products Formed

The major product formed from the reaction involving this compound is the degradation of PARP1, leading to the inhibition of PARP1-mediated poly-ADP-ribosylation signaling .

Scientific Research Applications

iRucaparib-AP6 has a wide range of scientific research applications:

Chemistry: Used as a biochemical probe to study the role of PARP1 in various cellular processes.

Biology: Employed in research to understand the mechanisms of DNA repair and the role of PARP1 in cellular stress responses

Medicine: Investigated for its potential therapeutic applications in treating diseases characterized by PARP1 hyperactivation, such as certain cancers and cardiovascular diseases

Industry: Utilized in the development of new therapeutic agents targeting PARP1.

Comparison with Similar Compounds

iRucaparib-AP6 is unique among PARP1 inhibitors due to its dual action of inhibiting PARP1’s catalytic activity and promoting its degradation. Similar compounds include:

Niraparib: Another PARP1 inhibitor that functions similarly to olaparib.

Talazoparib: Known for its potent PARP1 trapping activity but does not promote degradation.

This compound stands out due to its ability to decouple PARP1 inhibition from PARP1 trapping, providing a unique approach to targeting PARP1 .

Biological Activity

iRucaparib-AP6 is a novel compound designed as a selective degrader of PARP1 (Poly(ADP-ribose) polymerase 1), which plays a critical role in DNA repair and cellular response to stress. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various cell types, and implications for therapeutic applications.

Selective Degradation of PARP1

this compound employs a unique mechanism that distinguishes it from traditional PARP inhibitors. It not only inhibits the enzymatic activity of PARP1 but also induces its degradation. This dual action allows this compound to effectively mimic genetic depletion of PARP1, leading to reduced poly(ADP-ribosyl)ation signaling in cells. The compound achieves this by promoting the interaction between PARP1 and the E3 ubiquitin ligase CRBN (cereblon), facilitating ubiquitination and subsequent proteasomal degradation of PARP1 .

Efficacy in Cell Models

Cell Line Studies

Research has demonstrated that this compound exhibits potent biological activity across various cell lines. For instance, in HeLa cells, treatment with this compound resulted in significant downregulation of PARP1 levels without inducing excessive cell death, unlike its parent compound Rucaparib, which caused substantial cytotoxicity . In primary rat neonatal cardiomyocytes, this compound induced robust PARP1 degradation at concentrations as low as 50 nM .

Comparative Analysis with Other Compounds

| Compound | DC50 (nM) | Mechanism | Effect on Cell Viability |

|---|---|---|---|

| This compound | 82 | PARP1 degradation and inhibition | Minimal toxicity |

| Rucaparib | N/A | PARP1 inhibition (trapping) | High toxicity |

| iRucaparib-AP5 | 36 | Similar to this compound | Moderate toxicity |

Case Studies and Research Findings

Protection Against DNA Damage

In studies involving muscle cells and primary cardiomyocytes, treatment with this compound was shown to protect these cells from DNA damage-induced energy crises and subsequent cell death. This protective effect is attributed to the compound's ability to reduce the levels of active PARP1, thereby minimizing the metabolic burden associated with DNA repair processes .

Impact on Immune Response

Interestingly, research indicates that while Rucaparib significantly elevates the expression of type I interferons and pro-inflammatory cytokines—potentially activating an immune response—this compound does not exhibit this effect. This suggests that this compound may be advantageous in therapeutic contexts where modulation of immune responses is critical .

Properties

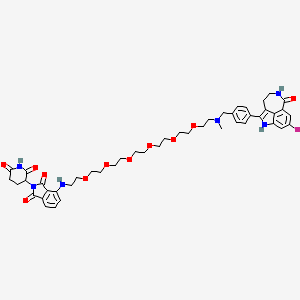

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[2-[2-[2-[2-[[4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)phenyl]methyl-methylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H55FN6O11/c1-52(29-30-5-7-31(8-6-30)42-33-11-12-49-43(55)35-27-32(47)28-37(50-42)40(33)35)14-16-60-18-20-62-22-24-64-26-25-63-23-21-61-19-17-59-15-13-48-36-4-2-3-34-41(36)46(58)53(45(34)57)38-9-10-39(54)51-44(38)56/h2-8,27-28,38,48,50H,9-26,29H2,1H3,(H,49,55)(H,51,54,56) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMDCINUVWULST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCCOCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O)CC4=CC=C(C=C4)C5=C6CCNC(=O)C7=C6C(=CC(=C7)F)N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H55FN6O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

887.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main advantage of using iRucaparib-AP6 in PARP1 research?

A1: this compound allows researchers to specifically degrade PARP1, effectively decoupling the effects of PARP1 trapping from its inhibition []. This is important because traditional PARP inhibitors can have both effects, making it difficult to isolate the specific consequences of each mechanism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.